Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester
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Overview
Description
Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester: is a chemical compound with the molecular formula C17H24N2O3 and a molecular weight of 304.38406 g/mol . This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester typically involves the reaction of 3-isocyanato-4-methylphenyl isocyanate with 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted carbamates .
Scientific Research Applications
Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug development.
Mechanism of Action
The mechanism of action of Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, methyl ester
- Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, ethyl ester
- Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, butyl ester
Uniqueness: Carbamic acid, N-(3-isocyanato-4-methylphenyl)-, 2-ethylhexyl ester is unique due to its specific ester group, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
51604-48-9 |
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Molecular Formula |
C17H24N2O3 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-ethylhexyl N-(3-isocyanato-4-methylphenyl)carbamate |
InChI |
InChI=1S/C17H24N2O3/c1-4-6-7-14(5-2)11-22-17(21)19-15-9-8-13(3)16(10-15)18-12-20/h8-10,14H,4-7,11H2,1-3H3,(H,19,21) |
InChI Key |
VRKRJZXWTHSAFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)NC1=CC(=C(C=C1)C)N=C=O |
Origin of Product |
United States |
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